

# Risevistinel (NYX-783): Application Notes and Protocols for In-Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Risevistinel**, also known as NYX-783, is a novel, orally bioavailable, small molecule that acts as a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Preclinical research has demonstrated its potential in treating neuropsychiatric disorders, particularly post-traumatic stress disorder (PTSD), by enhancing synaptic plasticity and facilitating fear extinction.[2][3][4] These application notes provide a comprehensive overview of the dosage and administration of **Risevistinel** for in-vivo studies based on published preclinical data.

## **Mechanism of Action**

**Risevistinel** enhances the function of NMDA receptors, which are critical for learning, memory, and synaptic plasticity. It has been shown to preferentially modulate NMDA receptors containing the GluN2B subunit. The therapeutic effects of **Risevistinel** in preclinical models of PTSD are associated with the potentiation of NMDA receptor-mediated signaling in the infralimbic prefrontal cortex. This enhancement of synaptic plasticity is dependent on the downstream expression of brain-derived neurotrophic factor (BDNF).





Click to download full resolution via product page

Risevistinel's signaling pathway.

## **Quantitative Data Summary**

The following table summarizes the reported dosages and administration routes for **Risevistinel** in preclinical in-vivo studies.



| Animal<br>Model     | Indication                                                                                   | Dosage    | Route of<br>Administrat<br>ion | Study<br>Duration/Ti<br>ming                                | Reference |
|---------------------|----------------------------------------------------------------------------------------------|-----------|--------------------------------|-------------------------------------------------------------|-----------|
| Mouse<br>(C57BL/6J) | Post-<br>Traumatic<br>Stress<br>Disorder<br>(PTSD) -<br>Auditory Fear<br>Conditioning        | 0.1 mg/kg | Intraperitonea<br>I (i.p.)     | Single injection 1 hour before the first extinction session |           |
| Mouse<br>(C57BL/6J) | Post-<br>Traumatic<br>Stress<br>Disorder<br>(PTSD) -<br>Auditory Fear<br>Conditioning        | 1 mg/kg   | Intraperitonea<br>I (i.p.)     | Single injection 1 hour before the first extinction session |           |
| Mouse<br>(C57BL/6J) | Post-<br>Traumatic<br>Stress<br>Disorder<br>(PTSD) -<br>Single-<br>Prolonged<br>Stress (SPS) | 1 mg/kg   | Intraperitonea<br>I (i.p.)     | Single injection 1 hour before the first extinction session |           |

# **Experimental Protocols**

# Fear Conditioning and Extinction in a Mouse Model of PTSD

This protocol is based on the methodology described by Lee et al. in Molecular Psychiatry (2022).

#### 1. Animals:







| <ul> <li>Adult male or female C57BL/</li> </ul> | 3L/b | j mice. |
|-------------------------------------------------|------|---------|
|-------------------------------------------------|------|---------|

- 2. Materials:
- Risevistinel (NYX-783)
- Vehicle (e.g., 0.9% sterile saline)
- Standard animal housing and handling equipment
- Fear conditioning apparatus (with tone and shock capabilities)
- Extinction context chamber
- 3. Dosing Solution Preparation:
- Dissolve **Risevistinel** in the chosen vehicle (e.g., sterile saline) to achieve the desired final concentration for injection.
- Ensure the solution is homogenous before administration.
- 4. Experimental Workflow:





Click to download full resolution via product page

#### Workflow for in-vivo fear extinction study.

#### 5. Detailed Procedure:

 Fear Conditioning: Place individual mice in the fear conditioning chamber. After a habituation period, present the conditioned stimulus (CS; e.g., an auditory tone) followed by the unconditioned stimulus (US; e.g., a mild foot shock). Repeat this pairing for a set number of trials.



- Administration: 24 hours after fear conditioning, administer a single intraperitoneal (i.p.) injection of Risevistinel (0.1 mg/kg or 1 mg/kg) or vehicle.
- Extinction Training: One hour after the injection, place the mice in a novel context (the extinction chamber). Present the CS repeatedly without the US. Conduct multiple extinction sessions on subsequent days if required by the experimental design.
- Spontaneous Recovery Test: After a defined period (e.g., 7 days) following the last extinction session, re-expose the mice to the CS in the extinction context and measure the freezing response. A reduction in freezing in the Risevistinel-treated group compared to the vehicle group indicates a reduction in the spontaneous recovery of fear.

## Single-Prolonged Stress (SPS) Model

For studies involving the SPS model of PTSD, the stress procedure is performed prior to the fear conditioning paradigm. The administration of **Risevistinel** and subsequent behavioral testing follows the same procedure as outlined above.

### **Pharmacokinetics**

While detailed pharmacokinetic parameters from preclinical studies are not extensively published, it has been reported that **Risevistinel** exhibits high oral bioavailability and achieves ample central nervous system exposure.

## **Important Considerations**

- Dose-Response: The provided dosages (0.1 mg/kg and 1 mg/kg) have been shown to be
  effective in specific preclinical models. Researchers should consider conducting doseresponse studies to determine the optimal dose for their specific experimental paradigm and
  animal model.
- Vehicle Selection: While saline was used as a vehicle in the referenced studies, it is crucial
  to ensure the solubility and stability of Risevistinel in the chosen vehicle.
- Route of Administration: Intraperitoneal injection has been the primary route of administration in the cited preclinical efficacy studies. Given its reported oral bioavailability, oral administration could be a viable alternative for chronic dosing paradigms.



• Timing of Administration: The timing of **Risevistinel** administration relative to the behavioral task is critical. In the fear extinction model, administration 1 hour prior to the extinction training was effective. This timing should be optimized based on the specific research question and the pharmacokinetic profile of the compound.

These application notes are intended to serve as a guide for researchers. It is essential to consult the primary literature and adapt the protocols to the specific requirements of the planned in-vivo studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Aptinyx Presents Preclinical Data on NYX-783 in Models of PTSD at 2022 Society of Biological Psychiatry Annual Meeting [businesswire.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Risevistinel (NYX-783): Application Notes and Protocols for In-Vivo Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12376379#risevistinel-dosage-and-administration-for-in-vivo-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com